molecular formula C20H15N3O5S B2956874 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 620153-25-5

4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No. B2956874
CAS RN: 620153-25-5
M. Wt: 409.42
InChI Key: JBYWIBYIOLGIPV-WIQPNEMMSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an allyl group, a nitro group, a benzylidene group, an oxothiazolidine group, and a benzoic acid group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a potential for stereochemistry at the allyl and oxothiazolidine positions. Unfortunately, without experimental data or computational modeling, it’s challenging to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the nitro group is electron-withdrawing and could potentially be reduced. The allyl group might participate in reactions typical of alkenes, such as additions or oxidations .


Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of this compound (such as solubility, melting point, boiling point) would require experimental data or detailed computational analysis .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of thiazolidinone derivatives and their complexes with various metal ions. For example, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), characterized through elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy. These compounds showed good antimicrobial activity against human epidemic causing bacterial strains, indicating their potential in pharmaceutical applications (Mishra et al., 2019).

Antimicrobial Activity

A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. One specific derivative demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Deep et al., 2016).

Anticancer Activity

The anticancer potential of these compounds has also been investigated. For example, Deep et al. (2016) found that specific 4-thiazolidinone derivatives exhibited promising anticancer activity. QSAR studies indicated the importance of topological and electronic parameters in describing the activity of synthesized compounds, providing insights into the design of new anticancer drugs (Deep et al., 2016).

Material Science Applications

In the field of material science, research has been conducted on the doping of polyaniline with benzoic acid and substituted benzoic acids, such as 4-nitrobenzoic acid. This has led to the development of materials with enhanced conductivity and specific properties useful for advanced technological applications (Amarnath & Palaniappan, 2005).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, biological activity, and ease of synthesis. It could potentially be explored for its antimicrobial properties, given the presence of the aminobenzoic acid moiety .

properties

IUPAC Name

4-[[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-2-10-22-18(24)17(12-13-4-3-5-16(11-13)23(27)28)29-20(22)21-15-8-6-14(7-9-15)19(25)26/h2-9,11-12H,1,10H2,(H,25,26)/b17-12-,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYWIBYIOLGIPV-VTPWGRHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

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